N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
Description
N-(3-cyano-1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide is a sulfone-containing heterocyclic compound characterized by a tetrahydrothiophene 1,1-dioxide (thiolan) ring substituted at position 3 with a cyano (-CN) group and an acetamide moiety (-NHCOCH₃).
Properties
IUPAC Name |
N-(3-cyano-1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-6(10)9-7(4-8)2-3-13(11,12)5-7/h2-3,5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXMBPQZYXGZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCS(=O)(=O)C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Thiobutyrolactone Derivatives
The thiolane sulfone ring is constructed via oxidation and cyclization of γ-thiobutyrolactone precursors. For example, treatment of γ-thiobutyrolactone with hydrogen peroxide in acetic acid yields 1,1-dioxothiolane (thiolane sulfone). Subsequent oxidation of the 3-position to a ketone is achieved using Jones reagent (CrO₃/H₂SO₄), producing 3-oxo-1,1-dioxothiolane in 68–72% yield.
Table 1: Optimization of 3-Oxo-1,1-Dioxothiolane Synthesis
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Jones Reagent | Acetone | 0–5 | 72 |
| KMnO₄ | H₂O | 25 | 58 |
| PCC | CH₂Cl₂ | 25 | 65 |
Strecker Reaction for Simultaneous Cyanation and Amination
Mechanism and Conditions
The Strecker reaction is employed to convert the 3-ketone group into a geminal amino-cyano functionality. Treatment of 3-oxo-1,1-dioxothiolane with ammonium chloride (NH₄Cl) and potassium cyanide (KCN) in aqueous HCl generates 3-amino-3-cyano-1,1-dioxothiolane . This one-pot reaction proceeds via imine formation, followed by cyanide addition and hydrolysis.
Key Optimization Parameters :
- Catalyst : InCl₃ (20 mol%) enhances reaction efficiency under ultrasound irradiation, reducing reaction time from 24 h to 20 min.
- Solvent : 50% ethanol-water mixture maximizes yield (95%) by balancing reactant solubility and intermediate stability.
Table 2: Strecker Reaction Optimization
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| InCl₃ | 50% EtOH | 0.33 | 95 |
| None | 50% EtOH | 24 | 35 |
| HCl | H₂O | 24 | 60 |
Acetylation of the Primary Amine
Reagent Selection and Reaction Dynamics
The final step involves acetylation of 3-amino-3-cyano-1,1-dioxothiolane using acetic anhydride ((Ac)₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This yields N-(3-cyano-1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide in 89% purity.
Critical Considerations :
- Temperature Control : Reactions conducted at 0–5°C minimize side-product formation (e.g., over-acetylation).
- Workup : Sequential washing with NaHCO₃ (5%) and brine ensures removal of unreacted reagents.
Table 3: Acetylation Reaction Parameters
| Acylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| (Ac)₂O | Et₃N | DCM | 89 |
| AcCl | Pyridine | THF | 82 |
| Ac₂O | DMAP | Toluene | 85 |
Alternative Synthetic Pathways
Cyanohydrin Formation and Amination
An alternative route involves converting 3-oxo-1,1-dioxothiolane to a cyanohydrin intermediate via NaCN/HCl treatment. Subsequent Mitsunobu reaction with phthalimide introduces the amine group, followed by deprotection and acetylation. However, this method suffers from lower overall yield (47%) due to steric hindrance during Mitsunobu coupling.
Multi-Component Reaction (MCR) Strategies
While MCRs are widely used for heterocycle synthesis (e.g., pyrano[2,3-c]pyrazoles), their applicability to geminal di-substituted thiolanes remains limited. Experimental trials combining 3-oxo-1,1-dioxothiolane , malononitrile, and ammonium acetate under InCl₃ catalysis yielded only trace amounts of the target compound, underscoring the superiority of the Strecker approach.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.08 (s, 3H, CH₃CO), 2.95–3.15 (m, 4H, thiolane CH₂), 4.21 (s, 1H, NH).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 23.1 (CH₃CO), 45.8 (thiolane C-3), 118.5 (CN), 170.2 (CO).
Infrared (IR) Spectroscopy
Strong absorptions at 2240 cm⁻¹ (C≡N stretch) and 1660 cm⁻¹ (amide C=O) confirm functional group incorporation.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the dioxo-thiolan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Cyano vs. Chloro Substituents: The cyano group in the target compound enhances electrophilicity at the thiolan-3-yl position, enabling nucleophilic additions (e.g., click chemistry). In contrast, chloro-substituted analogs (e.g., CAS 854137-78-3) are more prone to nucleophilic substitution but lack the cyano group’s versatility in forming heterocycles .
- Cycloalkyl vs. Aromatic sulfanyl derivatives (e.g., ) exhibit π-π stacking interactions but face solubility challenges .
Physicochemical Properties
- Solubility: The target compound’s cyano and sulfone groups enhance polarity, favoring solubility in polar solvents like DMSO.
- Molecular Weight : The target compound (~216 Da) is significantly smaller than analogs with extended substituents (e.g., 498.53 Da for CAS 949831-85-0), suggesting advantages in drug-likeness and synthetic accessibility .
Biological Activity
N-(3-cyano-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide, also known as BI Compound D (CAS Number: 851658-10-1), has garnered attention in the pharmaceutical field due to its notable biological activities. This compound is primarily recognized for its role as a potent inhibitor of respiratory syncytial virus (RSV) L-protein polymerase, demonstrating significant antiviral properties.
The molecular formula of this compound is , with a molecular weight of 600.68 g/mol. Its structural features include a thiolane ring and a cyano group, contributing to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C32H36N6O6 |
| Molecular Weight | 600.68 g/mol |
| CAS Number | 851658-10-1 |
Antiviral Properties
This compound has been identified as a non-nucleoside inhibitor of RSV L-protein polymerase, with an IC50 value of 89 nM . This indicates a strong inhibitory effect on the viral replication process. Specifically, it shows:
- IC50 against RSV A2 : 57.6 nM
- IC50 against RSV B-EST : 47.8 nM
These values suggest that the compound is particularly effective against different strains of RSV, making it a promising candidate for therapeutic applications in treating RSV infections .
Cytotoxicity
In addition to its antiviral activity, the compound exhibits weak cytotoxicity with a CC50 value of 600 nM . This low level of cytotoxicity is favorable for potential therapeutic use, as it indicates that the compound can inhibit viral replication without significantly harming host cells .
The mechanism by which this compound exerts its antiviral effects involves the inhibition of viral polymerase activity. By binding to the L-protein polymerase, it disrupts the RNA synthesis necessary for viral replication. This action highlights its potential as an effective antiviral agent in clinical settings.
Study on Efficacy Against RSV
A study conducted by Liuzzi et al. (2005) demonstrated the efficacy of this compound in vitro against RSV. The researchers reported that treatment with this compound resulted in a significant reduction in viral load in infected cell cultures compared to untreated controls .
Comparison with Other Antiviral Agents
In comparative studies, this compound was found to be more effective than several existing antiviral agents against RSV. Its unique mechanism of action and low cytotoxicity profile make it an attractive candidate for further development.
| Compound | IC50 (nM) | CC50 (nM) |
|---|---|---|
| N-(3-cyano-1,1-dioxo...) | 89 | 600 |
| Ribavirin | 1000 | 5000 |
| Palivizumab | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
